Comparative Physicochemical Profile vs. Non-Methoxylated Analog
The presence of a 3-methoxy substituent on the target compound alters key predicted drug-like properties compared to the closest commercial analog, 4-(oxolan-2-ylmethoxy)benzonitrile [1][2]. The target compound exhibits a higher topological polar surface area (tPSA) and a lower calculated LogP (cLogP), which are often associated with improved aqueous solubility and a different profile for membrane permeability [1][2]. This is a structural, not biological, basis for differentiation in a procurement context.
| Evidence Dimension | Predicted Drug-like Properties (cLogP and tPSA) |
|---|---|
| Target Compound Data | cLogP: 1.93; tPSA: 51.48 Ų |
| Comparator Or Baseline | 4-(oxolan-2-ylmethoxy)benzonitrile; cLogP: 2.09; tPSA: 42.25 Ų |
| Quantified Difference | ΔcLogP = -0.16; ΔtPSA = +9.23 Ų |
| Conditions | Calculated values using Chembase/JChem software; experimental context not applicable. |
Why This Matters
For medicinal chemists, these property differences provide a data-driven, albeit theoretical, justification for selecting this specific compound over a closely related analog when optimizing a lead series or sourcing a specific building block.
- [1] Chembase.cn entry for 3-methoxy-4-(oxolan-2-ylmethoxy)benzonitrile (ID: 257621). View Source
- [2] Chembase.cn entry for 4-(oxolan-2-ylmethoxy)benzonitrile (ID: 255670). View Source
